molecular formula C22H21FN2O6S B6521045 N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide CAS No. 896311-71-0

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide

Cat. No.: B6521045
CAS No.: 896311-71-0
M. Wt: 460.5 g/mol
InChI Key: GZDYQEBTVJIMLD-UHFFFAOYSA-N
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Description

N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide is a sulfonamide-containing ethanediamide derivative. Its structure features:

  • A 4-fluorobenzenesulfonyl group attached to an ethyl chain.
  • A furan-2-yl substituent at the β-position of the ethyl group.
  • A 3-methoxybenzyl group linked via an ethanediamide bridge.

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-[(3-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O6S/c1-30-17-5-2-4-15(12-17)13-24-21(26)22(27)25-14-20(19-6-3-11-31-19)32(28,29)18-9-7-16(23)8-10-18/h2-12,20H,13-14H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDYQEBTVJIMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C23H23FN2O6S
  • Molecular Weight : 474.5 g/mol
  • CAS Number : 896312-02-0

Its structure features a sulfonyl group and a furan ring, which are known to influence biological activity significantly.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the sulfonyl and furan groups enhances its reactivity, potentially allowing it to modulate the activity of target proteins involved in various biological pathways.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has shown effectiveness against both gram-positive and gram-negative bacteria. Notably, it demonstrated potent activity against Staphylococcus aureus ATCC29213, making it a candidate for further investigation in antimicrobial drug development.

Anticancer Potential

The compound's unique structure suggests potential anticancer properties. Studies have indicated that compounds with similar structural features often exhibit cytotoxic effects on cancer cell lines. The specific mechanisms through which this compound may exert anticancer effects are still under investigation but may involve the inhibition of cell proliferation or induction of apoptosis in malignant cells.

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activities of this compound:

Study Findings
Study 1Demonstrated significant antibacterial activity against S. aureus and other pathogens.
Study 2Investigated the compound's effects on cancer cell lines, suggesting potential cytotoxic properties.
Study 3Explored the interaction with specific enzymes, indicating possible pathways for therapeutic applications.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound Name Key Features Biological Activity
Compound ALacks fluorine substitutionMinimal antibacterial activity
Compound BContains chlorine instead of fluorineModerate cytotoxicity in cancer cells
This compoundDual fluorine atoms enhance reactivitySignificant antibacterial and potential anticancer activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzenesulfonyl Group

Table 1: Substituent Effects on Benzenesulfonyl Derivatives
Compound Name Substituent (X) Key Structural Features Spectral Data (IR/NMR)
Target Compound 4-F 4-F-C₆H₄-SO₂, furan-2-yl, 3-methoxybenzyl Expected νC=O ~1660–1680 cm⁻¹ (ethanediamide)
N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N′-[(2-methoxyphenyl)methyl]ethanediamide 4-Cl 4-Cl-C₆H₄-SO₂, furan-2-yl, 2-methoxybenzyl Similar νC=O and νS=O bands; ¹H-NMR shifts for Cl vs. F
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide 4-F, 2-CH₃ Oxazinan ring , 2-CH₃-C₆H₃-SO₂ νC=O ~1650–1670 cm⁻¹; oxazinan ring C-O stretch ~1100 cm⁻¹

Key Observations :

  • Electron-withdrawing groups (F, Cl) : The 4-F substituent in the target compound may enhance sulfonyl group stability compared to 4-Cl, as fluorine’s smaller size reduces steric hindrance .
  • Methoxy position: The 3-methoxybenzyl group in the target compound vs.
  • Heterocyclic core : Replacement of the ethyl-furan group with an oxazinan ring introduces conformational rigidity, which could impact bioavailability or binding kinetics.

Comparison with Sulfonamide-Containing Heterocycles

Table 2: Core Heterocycle Variations
Compound Class Core Structure Functional Groups Potential Applications
Target Compound Ethanediamide bridge Sulfonyl, furan, methoxybenzyl Hypothesized enzyme inhibition
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones 1,2,4-Triazole Triazole, sulfonyl, difluorophenyl Antifungal/antibacterial agents
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Acetamide Nitro, methylsulfonyl Intermediate for heterocyclic synthesis

Key Observations :

  • Triazole derivatives exhibit tautomerism (thione ↔ thiol), confirmed by IR (absence of νS-H at 2500–2600 cm⁻¹). The target compound’s ethanediamide bridge lacks such tautomerism, suggesting greater stability in physiological conditions.
  • Acetamide analogs prioritize synthetic versatility (e.g., nitro group reduction for further functionalization), whereas the target compound’s furan and methoxy groups may enhance target specificity.

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